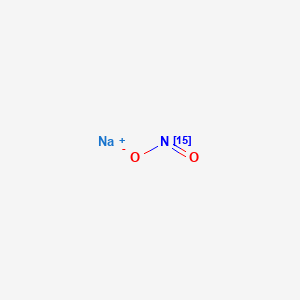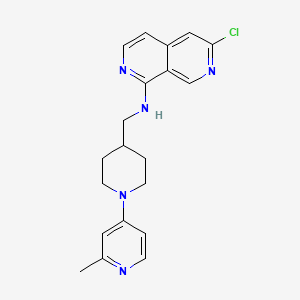
6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine core linked to a piperidine ring through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then linked to the naphthyridine core through a methyl bridge using reductive amination or similar coupling reactions.
Introduction of the 2-Methylpyridinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activities.
Phenanthridine Derivatives: Compounds like 6-(4-(pyridin-2-yl)piperazin-1-yl)phenanthridine exhibit similar structural features and biological properties.
Properties
IUPAC Name |
6-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,7-naphthyridin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5/c1-14-10-17(3-7-22-14)26-8-4-15(5-9-26)12-25-20-18-13-24-19(21)11-16(18)2-6-23-20/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZVEYMUHSDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC3=NC=CC4=CC(=NC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)
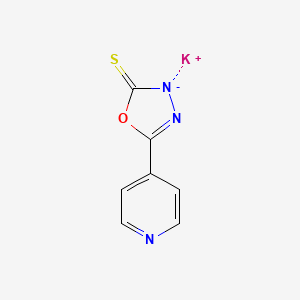
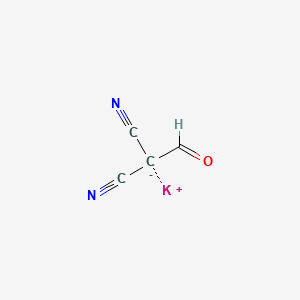
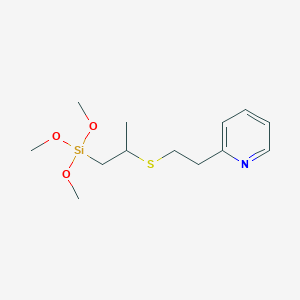
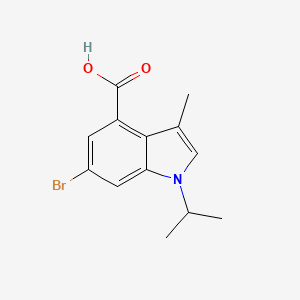
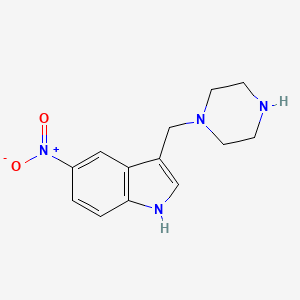
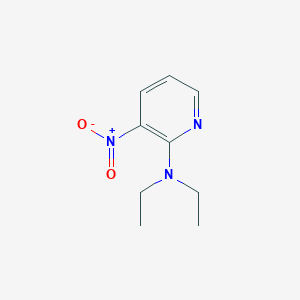
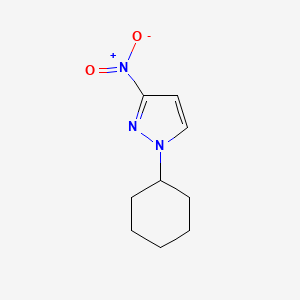
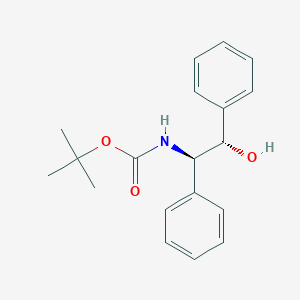
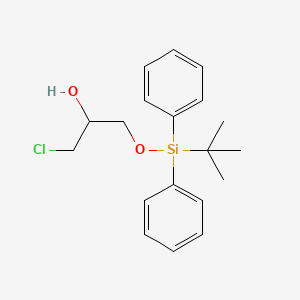
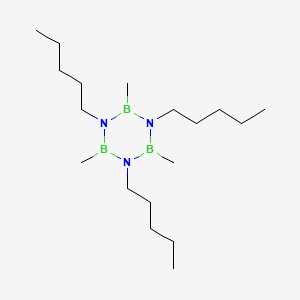
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B8047813.png)

